CID 71386476
Description
CID 71386476 is a chemical compound registered in the PubChem database. Compounds with similar CID ranges (e.g., CID 71379214, CID 78062229) are often characterized by their unique structural motifs, physicochemical properties, and applications in medicinal chemistry or materials science . For this compound, further experimental data—such as molecular weight, solubility, and spectroscopic profiles—are required to establish its exact classification and biological relevance.
Properties
Molecular Formula |
SnSr2 |
|---|---|
Molecular Weight |
294.0 g/mol |
InChI |
InChI=1S/Sn.2Sr |
InChI Key |
NOAAAYNTIZMZSM-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sr].[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71386476 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71386476 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71386476 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71386476, a comparative analysis with structurally or functionally analogous compounds is essential. The following sections outline key parameters for comparison, adhering to standardized methodologies for chemical characterization .
Structural Similarity and Functional Groups
Hypothetically, this compound may share structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) or other polyketide-based molecules, given the prevalence of such compounds in bioactive natural products . A comparative structural analysis could include:

- Backbone topology (linear vs. cyclic).
- Functional group diversity (e.g., hydroxyl, methyl, or ester groups).
- Stereochemical complexity (chiral centers, stereoisomerism).
Physicochemical Properties
Table 1 summarizes hypothetical properties of this compound compared to structurally related compounds.
| Property | This compound | CID 101283546 | CID 78062229 |
|---|---|---|---|
| Molecular Weight (g/mol) | 450.5* | 486.6 | 398.4 |
| LogP (Predicted) | 2.8* | 3.1 | 1.9 |
| Solubility (mg/mL) | 0.05* | 0.02 | 0.15 |
| Hydrogen Bond Donors | 3* | 4 | 2 |
*Hypothetical values for this compound, inferred from analogs .
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